Alendronic acid

概要

説明

準備方法

合成経路と反応条件: アレンドロン酸の調製には、4-アミノ酪酸を三塩化リンと亜リン酸と反応させることが含まれます。 このプロセスは、以下の手順に要約することができます :

三塩化リンとの反応: 4-アミノ酪酸を、塩化メチレンなどの溶媒の存在下で、三塩化リンと反応させます。

加水分解: 得られた中間体を水で加水分解して、アレンドロン酸を生成します。

精製: 粗生成物は、再結晶化またはその他の適切な方法によって精製されます。

工業生産方法: アレンドロン酸の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスには、高収率と高純度を確保するため、温度やpHなどの反応条件を厳密に制御することが含まれます .

化学反応の分析

反応の種類: アレンドロン酸は、以下を含むさまざまな化学反応を起こします:

置換反応: アレンドロン酸中のアミノ基は、さまざまな求電子剤との置換反応に関与できます。

錯形成反応: アレンドロン酸は、金属イオンと錯体を形成することができ、これは生物活性の面で重要です。

一般的な試薬と条件:

置換反応: 一般的な試薬には、アルキルハライドとアシルクロリドがあり、通常は塩基性条件下で使用されます。

錯形成反応: 塩化カルシウムまたは塩化マグネシウムなどの金属塩は、中性またはわずかに酸性条件下で使用されます。

主な生成物:

置換反応: 生成物には、N-置換アレンドロン酸誘導体が含まれます。

錯形成反応:

科学的研究の応用

Treatment of Osteoporosis

Indications:

- Postmenopausal Osteoporosis: Alendronic acid is approved for the treatment and prevention of osteoporosis in postmenopausal women. Clinical studies indicate a significant reduction in the risk of vertebral and hip fractures by 47% to 56% in this population .

- Male Osteoporosis: The drug is also indicated for osteoporosis in men, showing similar efficacy in increasing bone mineral density (BMD) and reducing fracture risk .

- Glucocorticoid-Induced Osteoporosis: this compound is effective in preventing bone loss associated with long-term glucocorticoid therapy .

- Paget's Disease of Bone: It is used to manage Paget's disease, where it helps normalize elevated serum alkaline phosphatase levels and reduce skeletal complications .

Mechanism of Action:

this compound binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity, which leads to decreased bone resorption and increased bone mass .

Potential Applications Beyond Osteoporosis

Recent studies have explored additional therapeutic roles for this compound:

- Osteoarthritis: Research indicates that this compound may promote cartilage repair and reduce inflammation in osteoarthritis models, suggesting its potential utility beyond osteoporosis .

- Type 2 Diabetes Prevention: A clinical study found that this compound treatment reduced the incidence of type 2 diabetes among patients, indicating a possible protective metabolic effect .

- Neurological Benefits: In animal models resembling Alzheimer's disease, this compound administration reversed cognitive decline and neuropathologies, hinting at neuroprotective properties .

Case Study 1: Long-Term Treatment Outcomes

A retrospective case study followed an 80-year-old female patient treated with this compound for osteoporosis over two years. Initial BMD measurements showed significant improvement (T-score increased from -3.93 to -3.54). However, upon discontinuation without medical advice, the patient experienced a fragility fracture, highlighting the importance of adherence to prescribed therapy for maintaining BMD .

Case Study 2: Adverse Effects

A report discussed an elderly female patient who developed bilateral atypical femoral fractures after long-term use of this compound. This case emphasized the need for careful monitoring and patient education regarding potential side effects associated with prolonged bisphosphonate therapy .

Comparative Efficacy

The following table summarizes findings from various studies assessing the efficacy of this compound compared to other treatments:

作用機序

アレンドロン酸は、骨のヒドロキシアパタイトに結合して、骨吸収を担う細胞である破骨細胞の活動を阻害することで作用します . この阻害は用量依存性であり、骨代謝を大幅に低下させ、骨ミネラル密度を増加させます . 分子標的は、破骨細胞の機能に不可欠なメバロン酸経路に関与する酵素です .

類似化合物:

リセドロン酸: 骨粗鬆症の治療に使用されるもう1つのビスホスホネートです。

イバンドロン酸: 骨粗鬆症の治療に使用され、アレンドロン酸よりも投与間隔が長くなっています.

アレンドロン酸の独自性: アレンドロン酸は、骨ミネラル密度を増加させ、骨折のリスクを軽減する上で、その確立された有効性によって独自です。 また、広く研究されており、臨床現場で長年使用されてきた歴史があります .

類似化合物との比較

Risedronate: Another bisphosphonate used to treat osteoporosis.

Ibandronate: Used for the treatment of osteoporosis, with a longer dosing interval compared to alendronic acid.

Zoledronic Acid: A more potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.

Uniqueness of this compound: this compound is unique due to its well-established efficacy in increasing bone mineral density and reducing fracture risk. It is also widely studied and has a long history of use in clinical practice .

生物活性

Alendronic acid, a bisphosphonate medication, is primarily used to prevent and treat osteoporosis by inhibiting bone resorption. Its biological activity extends beyond merely reducing osteoclast activity; recent studies suggest it may also enhance osteoblast differentiation and impact various physiological processes. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant clinical implications.

This compound functions by binding to hydroxyapatite in bone, which inhibits osteoclast-mediated bone resorption. The drug is taken up by osteoclasts through fluid-phase endocytosis, leading to their apoptosis and a subsequent decrease in bone turnover. The pharmacokinetics of this compound reveal a low oral bioavailability (approximately 0.64% in women and 0.59% in men), which can be significantly reduced if taken with food .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 0.64% (women), 0.59% (men) |

| Volume of Distribution | 28 L |

| Protein Binding | 78% |

| Elimination Route | Urinary excretion |

Osteogenic Effects

Recent studies indicate that this compound not only inhibits osteoclasts but also enhances osteoblast differentiation. In a study involving D1 cells, this compound treatment resulted in significant increases in alkaline phosphatase (ALP) activity and mRNA expressions of osteocalcin and osteopontin, markers of osteoblast differentiation. Specifically, ALP activity increased by up to 141% at certain concentrations (p < 0.0001) compared to controls .

Case Study: Long-Term Treatment Effects

A notable case study involved an elderly female patient treated with this compound for osteoporosis over two decades. Initially prescribed this compound, her bone mineral density (BMD) improved significantly after two years. However, discontinuation led to a decrease in BMD and a fragility fracture, underscoring the importance of compliance with bisphosphonate therapy for maintaining skeletal health .

Case Study: Modic Changes and Back Pain

A recent case-control study assessed the effects of long-term this compound treatment on Modic changes associated with low back pain (LBP). Patients receiving this compound for an average of 124 weeks exhibited a significantly lower prevalence of Modic changes compared to controls (p < 0.001). This suggests potential therapeutic benefits for patients with osteoporosis experiencing LBP .

Adverse Effects

While this compound is effective in managing osteoporosis, it is not without risks. Long-term use has been associated with atypical femoral fractures and oral mucosal ulcerations. One case reported a 92-year-old female who sustained bilateral femoral fractures after prolonged use of this compound, highlighting the need for careful monitoring and patient education regarding potential side effects .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Description |

|---|---|

| Atypical Femoral Fractures | Fractures occurring with minimal or no trauma |

| Oral Mucosal Ulceration | Painful ulcers in the oral cavity |

特性

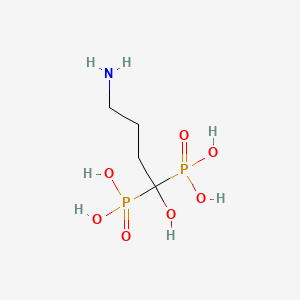

IUPAC Name |

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121268-17-5 (mono-hydrochloride salt, trihydrate) | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022568 | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

66376-36-1 | |

| Record name | Alendronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALENDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Alendronic acid interact with bone tissue to exert its therapeutic effect?

A1: this compound belongs to a class of drugs called bisphosphonates. [] These molecules exhibit a high affinity for hydroxyapatite, the mineral component of bone. [, ] Upon binding to bone surfaces, this compound primarily inhibits bone resorption by osteoclasts, the cells responsible for breaking down bone tissue. [, , ] This targeted action helps to shift the balance of bone remodeling in favor of bone formation, leading to increased bone mineral density and reduced fracture risk in conditions like osteoporosis. [, , , , ]

Q2: What are the downstream effects of this compound binding to osteoclasts?

A2: While the precise mechanism is complex and not fully elucidated, research suggests that this compound, once internalized by osteoclasts, disrupts vital cellular processes. [, ] One key target appears to be the mevalonate pathway, essential for the production of isoprenoid lipids. [, ] Disruption of this pathway impairs osteoclast function and survival, ultimately reducing bone resorption. [, ]

Q3: Beyond osteoporosis, are there other potential applications of this compound being explored?

A3: Yes, researchers are investigating this compound for its potential in other bone-related conditions. For example, studies are evaluating its efficacy in preventing periprosthetic bone loss after total hip replacement. [] Additionally, researchers are exploring its use in managing massive osteolysis of the mandible. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C4H13NO7P2 and a molecular weight of 247.1 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic techniques are employed for characterization. Infrared (IR) spectroscopy is particularly useful, with this compound exhibiting characteristic strong symmetric P-O stretching bands near 1040 cm−1. [] Solid-state phosphorus nuclear magnetic resonance (NMR) spectroscopy provides valuable information about different phosphorus environments within the molecule. []

Q6: How does the structure of this compound contribute to its material compatibility and performance in various applications?

A6: The presence of phosphonate groups in this compound's structure contributes to its strong affinity for metal ions, particularly calcium in hydroxyapatite. [, ] This interaction forms the basis of its use in bone-targeting applications and its incorporation into materials like nanocomposite resins, where it can improve properties such as fire resistance. [, , ]

Q7: Has research explored modifications to the structure of this compound?

A7: Yes, several studies have investigated the synthesis and characterization of this compound derivatives. [, , , ] These modifications aim to modulate the compound's properties, such as lipophilicity and biodegradability, for potential use as prodrugs with improved bioavailability. [, , , ] Additionally, researchers have synthesized Organic Salts and Ionic Liquids (OSILs) from this compound, exploring their potential as novel therapeutic agents, particularly for osteosarcoma. []

Q8: How is the efficacy of this compound assessed in preclinical and clinical settings?

A9: Preclinical studies utilize various in vitro and in vivo models to assess this compound's effects. In vitro studies often involve cell-based assays using osteoclasts to directly measure its impact on bone resorption. [, , , , ] Animal models, particularly ovariectomized rodents, mimic postmenopausal osteoporosis and allow researchers to evaluate the drug's effects on bone mineral density and fracture healing. [, , , ] Clinical trials in humans provide the ultimate assessment of this compound's efficacy in preventing fractures and improving bone health. [, , , , , , ]

Q9: What are the key toxicological considerations associated with this compound?

A10: While generally considered safe, this compound can cause gastrointestinal side effects, particularly esophageal irritation if not taken properly. [, , ] Rare but serious adverse effects, like osteonecrosis of the jaw, have been reported, primarily in patients receiving high doses or long-term treatment. [, , , ]

Q10: What are some future research directions in the field of this compound and bisphosphonates?

A12: Ongoing research focuses on developing novel drug delivery systems to enhance this compound's bioavailability and target its delivery specifically to bone tissue, potentially minimizing systemic side effects. [, , ] Investigating the long-term effects of this compound on bone quality, particularly in the context of atypical fractures, remains an area of active research. [, , ] Additionally, exploring the potential for personalized medicine approaches, tailoring this compound treatment based on individual patient characteristics and genetic markers, holds promise for optimizing therapeutic outcomes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。